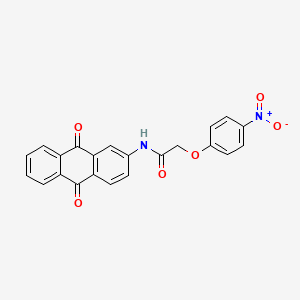
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide, also known as DRAQ5, is a fluorescent dye that is widely used in scientific research. It is a member of the anthraquinone family of dyes and is commonly used to stain DNA in living and fixed cells. DRAQ5 has gained popularity due to its ability to penetrate cell membranes and bind to DNA without causing significant damage to the cells.
Mécanisme D'action
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide binds to DNA by intercalating between the base pairs of the double helix. This results in an increase in the fluorescence of the dye, which can be detected using a fluorescence microscope or flow cytometer. The binding of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide to DNA does not interfere with the normal functioning of the DNA molecule, making it an ideal dye for studying DNA in living cells.
Biochemical and Physiological Effects
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has been shown to have minimal toxicity in living cells. It does not cause significant DNA damage or interfere with cell division. However, it can induce apoptosis in some cell types at high concentrations. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has also been shown to inhibit the activity of some enzymes involved in DNA replication and repair.
Avantages Et Limitations Des Expériences En Laboratoire
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has several advantages over other DNA dyes. It has a high binding affinity for DNA, which allows for the detection of low levels of DNA in cells. It is also compatible with a wide range of fixatives and staining protocols, making it a versatile dye for scientific research. However, N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide has some limitations. It is not suitable for use in live-cell imaging due to its low photostability. It also has a relatively low quantum yield, which can make it difficult to detect in some applications.
Orientations Futures
There are several future directions for the use of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide in scientific research. One area of interest is the development of new applications for the dye, such as the detection of DNA damage and the study of chromatin structure. Another area of interest is the development of new derivatives of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide with improved photostability and quantum yield. Finally, there is a need for further research into the mechanism of action of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide involves the reaction of 2,4-dinitrophenol with 2-bromoacetophenone to form 2-(4-nitrophenoxy)acetophenone. This intermediate is then reacted with 9,10-anthraquinone-2,7-disulfonyl chloride to form N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide. The final product is obtained through a purification process that involves recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is commonly used in scientific research as a fluorescent dye to stain DNA in living and fixed cells. It is used in a wide range of applications, including cell cycle analysis, apoptosis detection, and cell proliferation studies. N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide is also used in flow cytometry, confocal microscopy, and high-content screening.
Propriétés
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-2-(4-nitrophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-20(12-30-15-8-6-14(7-9-15)24(28)29)23-13-5-10-18-19(11-13)22(27)17-4-2-1-3-16(17)21(18)26/h1-11H,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGZZANIFGILHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-(4-nitrophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-bromo-4-methoxyphenyl)-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]-4-chloroaniline hydrobromide](/img/structure/B4990251.png)
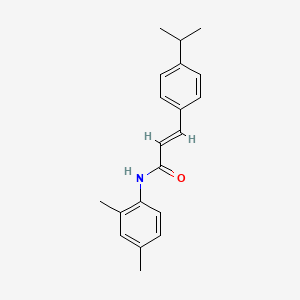
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)

![2-(allylthio)-4-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4990292.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4990297.png)
![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)
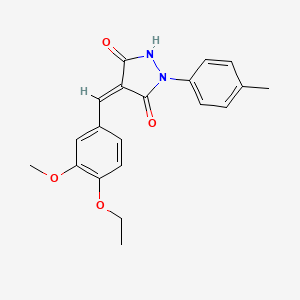
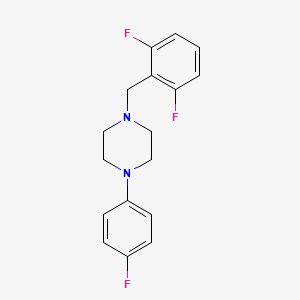

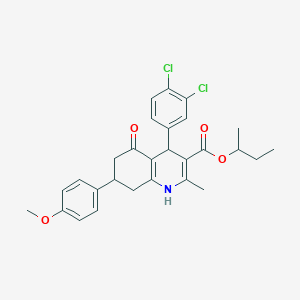
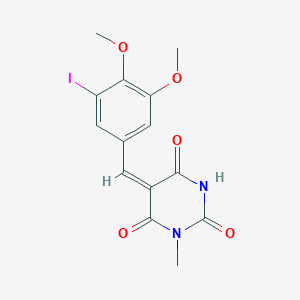
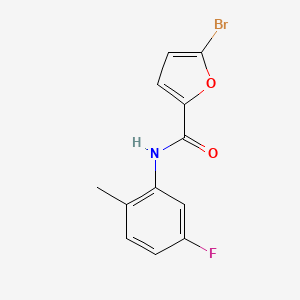
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4990366.png)